molecular formula C13H12F4N2O3 B2767240 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005036-80-5

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2767240
CAS No.: 1005036-80-5
M. Wt: 320.244
InChI Key: PUBFKRMZYRISMK-UHFFFAOYSA-N
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Description

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a fluorinated heterocyclic compound belonging to the 1,3-diazinan-2-one class, characterized by a nitrogen-containing saturated six-membered ring. This complex scaffold incorporates multiple pharmacologically significant motifs, including a 4-fluorophenyl aromatic system and a trifluoromethyl group, which collectively enhance its potential bioactivity and physicochemical properties. The strategic incorporation of fluorine atoms is a well-established medicinal chemistry strategy, as fluorine's high electronegativity and small atomic radius can significantly improve a molecule's cell membrane permeability, metabolic stability, and overall bioavailability . This compound is specifically designed for research applications and is strictly For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or human use. Its primary research value lies in its utility as a key intermediate or scaffold for investigating novel therapeutic agents. Heterocyclic compounds with nitrogen heteroatoms, particularly those containing pyrimidine-like or partially hydrogenated pyrimidine rings, are fundamental in pharmaceutical development due to their prevalence in biologically active molecules . Research into such structures is highly relevant for the treatment of metabolic diseases . The compound's mechanism of action is dependent on the specific research context but is fundamentally linked to its ability to modulate enzyme activity or receptor signaling through interactions facilitated by its hydrogen bond donor/acceptor sites and the strong electron-withdrawing nature of its trifluoromethyl group .

Properties

IUPAC Name

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFKRMZYRISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the tetrahydropyrimidinone core.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,3-Diazinan-2-One Family

Compound Name Substituent at Position 5 Substituent at Position 6 Key Features
Target Compound Acetyl 4-Fluorophenyl Moderate lipophilicity; acetyl may enhance metabolic stability compared to bulkier groups.
5-Benzoyl-6-(4-fluorophenyl)-... () Benzoyl 4-Fluorophenyl Higher lipophilicity due to benzoyl; potential for π-π interactions in binding .
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-... () Ethoxycarbonyl 4-Fluorophenyl Ester group improves solubility; crystallizes as monohydrate .
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-... () 4-Chlorobenzoyl 3-Ethoxy-4-hydroxyphenyl Chlorine and hydroxyl groups may alter electronic properties and bioavailability .

Key Observations :

  • Position 5 Substituents : Acetyl (target) balances lipophilicity and steric hindrance, whereas benzoyl () and ethoxycarbonyl () groups influence solubility and binding affinity.
  • Position 6 Substituents : The 4-fluorophenyl group (target, ) is conserved across analogs, suggesting its critical role in target engagement.

Heterocyclic Derivatives with Shared Motifs

(a) Thiazole Derivatives ()
  • Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole.
  • Comparison : While structurally distinct (thiazole vs. diazinan-2-one core), these compounds share:
    • Isostructural crystallinity (triclinic symmetry, P̄1 space group) .
    • Planar molecular conformations with perpendicular fluorophenyl groups, suggesting similar packing behaviors.
(b) Pyrazole-Based Mavacoxib ()
  • Structure : 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
  • Comparison :
    • Shares 4-fluorophenyl and trifluoromethyl groups with the target compound.
    • Approved for anti-inflammatory use, highlighting the therapeutic relevance of these substituents .

Physicochemical Properties

  • Crystallinity : Analogous compounds (e.g., ) form stable crystals suitable for X-ray diffraction, implying the target compound may exhibit similar crystallographic behavior .
  • Solubility : The acetyl group (target) likely confers intermediate solubility between hydrophilic hydroxyl/trifluoromethyl groups and hydrophobic fluorophenyl.

Biological Activity

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, belonging to the class of tetrahydropyrimidinones, exhibits a variety of biological activities due to its unique molecular structure, which includes both fluorinated aromatic groups and a tetrahydropyrimidinone core.

Chemical Structure and Properties

The molecular formula of 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is C13H12F4N2O3C_{13}H_{12}F_4N_2O_3 with a molecular weight of approximately 320.244 g/mol. The presence of functional groups such as the trifluoromethyl and fluorophenyl enhances its reactivity and potential interactions with biological targets, making it an interesting candidate for drug development.

Property Value
Molecular FormulaC13H12F4N2O3C_{13}H_{12}F_4N_2O_3
Molecular Weight320.244 g/mol
LogP (Octanol-Water Partition Coefficient)Indicates lipophilicity, crucial for biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, leading to the inhibition or activation of various metabolic pathways. The fluorinated groups are known to enhance binding affinity and specificity, which is critical for therapeutic efficacy.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Biological Activity

Research indicates that 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific mechanisms remain to be elucidated.
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.
  • Pharmacological Applications : Its unique structure allows it to serve as a pharmaceutical intermediate in drug synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Studies : Research has demonstrated that 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one exhibits significant cytotoxic effects on certain cancer cell lines. For instance, treatment with varying concentrations led to a dose-dependent decrease in cell viability in vitro.
  • Mechanistic Insights : A study highlighted the compound's ability to modulate specific signaling pathways associated with cell proliferation and apoptosis in cancer cells. This suggests its potential use as an anticancer agent.

Applications in Scientific Research

The compound's diverse applications extend beyond biology into materials science and organic synthesis:

  • Building Block for Complex Molecules : Its chemical structure allows it to serve as a precursor for synthesizing more complex organic compounds.
  • Material Development : Investigations into its properties have led to potential applications in developing new materials with unique characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis of this diazinan-2-one derivative can be optimized by adapting methodologies used for structurally similar compounds. For example, ethyl-substituted analogs (e.g., ethyl 6-(4-fluorophenyl)-4-hydroxy derivatives) are synthesized via cyclocondensation reactions under controlled temperatures (40–60°C) using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Key factors include:

  • Solvent choice : DMF enhances solubility of fluorinated intermediates .
  • Catalyst selection : Triethylamine aids in deprotonation and intermediate stabilization .
  • Temperature control : Maintaining 40–60°C prevents side reactions (e.g., decomposition of trifluoromethyl groups) .
    • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, triclinic (P1) or monoclinic (P21/c) crystal systems are common in related diazinane derivatives, with unit cell parameters (e.g., a = 6.6032 Å, α = 77.136°) providing insights into packing efficiency .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR identifies acetyl, fluorophenyl, and trifluoromethyl groups. ¹⁹F NMR distinguishes CF₃ and aromatic fluorine environments .
  • IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. What are the critical factors in designing experiments to assess the compound's stability under various pH and temperature conditions?

  • Methodological Answer :

  • Use a randomized block design with split-split plots to test stability variables (pH, temperature, light exposure). For example:
  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., trifluoromethyl groups may degrade above 150°C) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., acetyl vs. ethyl groups) influence the compound's crystal packing and stability?

  • Methodological Answer : Compare crystallographic data from analogs (e.g., ethyl vs. acetyl derivatives):

  • Packing efficiency : Acetyl groups introduce steric hindrance, increasing interplanar distances (e.g., from 3.5 Å in ethyl derivatives to 4.2 Å in acetyl analogs) .
  • Hydrogen bonding : Hydroxyl and carbonyl groups form intramolecular H-bonds (O–H···O=C), stabilizing the chair conformation of the diazinane ring .
  • Thermodynamic stability : Calculate lattice energies using software like Mercury (CCDC) to correlate substituent effects with melting points .

Q. What computational methods are recommended to predict the electronic properties and reactivity of this diazinan-2-one derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites (e.g., acetyl carbonyl as an electrophilic center) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMF) to assess solubility and aggregation tendencies .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting points) across different studies?

  • Methodological Answer :

  • Controlled replication : Standardize experimental conditions (e.g., solvent purity, heating rates for melting point determination) .
  • Analytical cross-validation : Use differential scanning calorimetry (DSC) alongside traditional capillary methods to verify melting points. For solubility, employ shake-flask assays with UV-Vis quantification .
  • Meta-analysis : Compare crystallographic data (e.g., unit cell volumes, Z-values) to identify polymorphic variations that affect properties .

Q. What strategies are effective in elucidating the stereochemical outcomes of reactions involving this compound, particularly regarding the trifluoromethyl and hydroxyl groups?

  • Methodological Answer :

  • X-ray crystallography : Determine absolute configuration via anomalous dispersion effects (e.g., using MoKα radiation) .
  • NMR coupling constants : Analyze ³JHH values in NOESY/ROESY spectra to identify axial vs. equatorial orientations of substituents .
  • Stereochemical modeling : Use software like Spartan to predict preferred conformers based on torsional angles (e.g., C2–C4–C5–O3 = 69.04°) .

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